L-Tryptophan

Description

This compound is the L-enantiomer of tryptophan. It has a role as an antidepressant, a nutraceutical, a micronutrient, a plant metabolite, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is an erythrose 4-phosphate/phosphoenolpyruvate family amino acid, a proteinogenic amino acid, a tryptophan and a L-alpha-amino acid. It is a conjugate base of a L-tryptophanium. It is a conjugate acid of a L-tryptophanate. It is an enantiomer of a D-tryptophan. It is a tautomer of a this compound zwitterion.

An essential amino acid that is necessary for normal growth in infants and for nitrogen balance in adults. It is a precursor of indole alkaloids in plants. It is a precursor of serotonin (hence its use as an antidepressant and sleep aid). It can be a precursor to niacin, albeit inefficiently, in mammals.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Tryptophan has been reported in Bupleurum chinense, Trichoderma virens, and other organisms with data available.

Tryptophan is the least plentiful of all 22 amino acids and an essential amino acid in humans (provided by food), Tryptophan is found in most proteins and a precursor of serotonin. Tryptophan is converted to 5-hydroxy-tryptophan (5-HTP), converted in turn to serotonin, a neurotransmitter essential in regulating appetite, sleep, mood, and pain. Tryptophan is a natural sedative and present in dairy products, meats, brown rice, fish, and soybeans. (NCI04)

TRYPTOPHAN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for major depressive disorder and has 7 investigational indications. It was withdrawn in at least one region.

Tryptophan is an essential amino acid which is the precursor of serotonin. Serotonin is a brain neurotransmitter, platelet clotting factor and neurohormone found in organs throughout the body. Metabolism of tryptophan to serotonin requires nutrients such as vitamin B6, niacin and glutathione. Niacin is an important metabolite of tryptophan. High corn or other tryptophan-deficient diets can cause pellagra, which is a niacin-tryptophan deficiency disease with symptoms of dermatitis, diarrhea and dementia. Inborn errors of tryptophan metabolism exist where a tumor (carcinoid) makes excess serotonin. Hartnup's disease is a disease where tryptophan and other amino acids are not absorbed properly. Tryptophan supplements may be useful in each condition, in carcinoid replacing the over-metabolized nutrient and in Hartnup's supplementing a malabsorbed nutrient. Some disorders of excess tryptophan in the blood may contribute to mental retardation. Assessment of tryptophan deficiency is done through studying excretion of tryptophan metabolites in the urine or blood. Blood may be the most sensitive test because the amino acid tryptophan is transported in a unique way. Increased urination of tryptophan fragments correlates with increased tryptophan degradation, which occurs with oral contraception, depression, mental retardation, hypertension and anxiety states. The requirement for tryptophan and protein decreases with age. Adults' minimum daily requirement is 3 mg/kg/day or about 200 mg a day. This may be an underestimation, for there are 400 mg of tryptophan in just a cup of wheat germ. A cup of low fat cottage cheese contains 300 mg of tryptophan and chicken and turkey contain up to 600 mg per pound.

An essential amino acid that is necessary for normal growth in infants and for NITROGEN balance in adults. It is a precursor of INDOLE ALKALOIDS in plants. It is a precursor of SEROTONIN (hence its use as an antidepressant and sleep aid). It can be a precursor to NIACIN, albeit inefficiently, in mammals.

Propriétés

IUPAC Name |

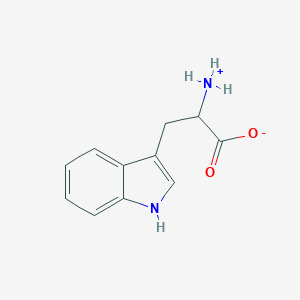

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tryptophan | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tryptophan | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-82-7 | |

| Record name | Poly(L-tryptophan) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021419 | |

| Record name | L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder | |

CAS No. |

73-22-3 | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tryptophan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tryptophan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DUH1N11BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C | |

| Record name | L-TRYPTOPHAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tryptophan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-Tryptophan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of L-Tryptophan in Brain Serotonin Synthesis: A Technical Guide

Introduction

L-Tryptophan (Trp), an essential amino acid that must be obtained from the diet, serves as the sole metabolic precursor for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] The synthesis of serotonin in the brain is critically dependent on the availability of this compound, making its transport across the blood-brain barrier and subsequent enzymatic conversion a focal point for research in neuroscience and drug development.[1][3] This technical guide provides an in-depth examination of the biochemical pathways, regulatory mechanisms, and experimental methodologies central to understanding the conversion of this compound to brain serotonin.

This compound Transport Across the Blood-Brain Barrier (BBB)

The initial and a critical regulatory step for brain serotonin synthesis is the transport of this compound from the bloodstream into the brain.[4] This process is not one of simple diffusion but is mediated by a specific transport system.

Mechanism of Transport this compound crosses the BBB via a saturable, carrier-mediated transport system known as the L-type amino acid transporter 1 (LAT1).[[“]][6] This transporter is also responsible for carrying other large neutral amino acids (LNAAs), including tyrosine, phenylalanine, leucine, isoleucine, and valine.[4][6]

Competition with other Large Neutral Amino Acids (LNAAs) Due to the shared transporter, this compound must compete with other LNAAs for entry into the brain.[4][[“]] Consequently, the rate of this compound influx is determined not by its absolute concentration in the plasma alone, but by the ratio of its concentration to the sum of the concentrations of competing LNAAs.[1][4] This ratio is often the most reliable predictor of brain tryptophan levels and subsequent serotonin synthesis.[1]

Role of Albumin Binding In the circulatory system, approximately 75% to 85% of this compound is bound to albumin.[1] It is primarily the non-bound, or free, tryptophan that is available for transport across the BBB.[1] However, the BBB's transport system has a high enough affinity and capacity to strip some this compound from albumin as it passes through brain capillaries, making a portion of the bound fraction also available for brain uptake.[7][8]

Diagram: this compound Transport Across the BBB

Caption: Competition of this compound with other LNAAs for the LAT1 transporter at the BBB.

The Serotonin Synthesis Pathway

Once inside the brain, this compound undergoes a two-step enzymatic conversion to serotonin, primarily occurring within serotonergic neurons located in the raphe nuclei.[9]

Step 1: Hydroxylation of this compound (The Rate-Limiting Step) The initial and rate-limiting step in serotonin biosynthesis is the hydroxylation of this compound to 5-hydroxytryptophan (5-HTP).[9][10] This reaction is catalyzed by the enzyme Tryptophan Hydroxylase 2 (TPH2) .[9][11]

-

TPH2 Isoform : TPH2 is the specific isoform of the enzyme found predominantly in neurons and is responsible for serotonin synthesis in the central nervous system.[9][11][12] A different isoform, TPH1, is expressed in peripheral tissues like the gut.[9][11]

-

Enzyme Saturation : TPH2 is typically not saturated with its substrate, this compound, under normal physiological conditions.[1] The enzyme's Michaelis constant (Km) for tryptophan is in a range comparable to the actual concentration of tryptophan in the brain.[4][10] This is a crucial point, as it means that fluctuations in brain this compound levels directly impact the rate of serotonin synthesis.[1][10]

-

Cofactors : This hydroxylation reaction requires molecular oxygen (O₂) and tetrahydrobiopterin (BH₄) as cofactors.[1][13]

Step 2: Decarboxylation of 5-HTP The intermediate product, 5-HTP, is rapidly converted to serotonin (5-HT) through decarboxylation.[9][10] This reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[14][15]

-

Enzyme Characteristics : AADC is a non-selective enzyme that also participates in the synthesis of dopamine from L-DOPA.[14][16] It requires pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, as a cofactor.[15]

-

Reaction Speed : The conversion of 5-HTP to serotonin by AADC is a very fast step and is not rate-limiting under normal conditions.[9][15] This means that once 5-HTP is formed, it is quickly converted to serotonin.

Diagram: Biochemical Pathway of Serotonin Synthesis

Caption: Two-step enzymatic conversion of this compound to Serotonin in the brain.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to this compound metabolism and serotonin synthesis.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km (Michaelis Constant) | Cofactor(s) | Notes |

| Tryptophan Hydroxylase 2 (TPH2) | This compound | Approx. 30-60 µM[4] | Tetrahydrobiopterin (BH₄), O₂ | The rate-limiting enzyme in brain serotonin synthesis.[9][10] Its Km is near physiological brain Trp concentrations, making synthesis dependent on substrate availability.[4][10] |

| Aromatic L-Amino Acid Decarboxylase (AADC) | 5-HTP | Approx. 10 µM[4] | Pyridoxal Phosphate (PLP) | A fast, non-saturating enzyme under physiological conditions.[4][15] |

Table 2: this compound Distribution and Metabolism

| Parameter | Value / Finding | Significance |

| Plasma Tryptophan Binding | 75-85% bound to albumin[1] | Only the free fraction is readily available for BBB transport, although some bound Trp can be stripped by the transporter.[1][7] |

| Metabolic Fate of Dietary Tryptophan | ~90% enters the kynurenine pathway[1] | The majority of tryptophan is catabolized via the kynurenine pathway, especially under conditions of stress or inflammation, which can limit its availability for serotonin synthesis.[10] |

| Tryptophan for Serotonin Synthesis | Only ~3% of dietary tryptophan is used for whole-body serotonin synthesis[1] | Highlights the tight regulation and relatively small proportion of Trp dedicated to this pathway. |

| Serotonin Synthesis Rate (Human Brain) | Mean rate in males is ~52% higher than in females[17] | This significant sex difference may have implications for the varying incidence of mood disorders like depression.[17] |

| Effect of Acute Tryptophan Depletion | Can reduce brain tryptophan levels by up to 70% in rodents[18] | Demonstrates the strong dependency of brain Trp levels on dietary intake and competition from other LNAAs.[18] |

Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for studying serotonergic function. Below are detailed methodologies for key experimental procedures.

Protocol 1: Quantification of Tryptophan and Metabolites in Brain Tissue

This protocol describes a common method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]

1. Sample Preparation (Brain Tissue Homogenization)

-

Microdissect the brain region of interest (e.g., raphe nucleus, cortex).

-

Weigh approximately 100-200 mg of tissue and place it in a microcentrifuge tube on ice.

-

Add 1 mL of an appropriate ice-cold homogenization buffer (e.g., deionized water or a buffered solution).[19]

-

Homogenize the tissue using an ultrasonic probe or a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout to prevent degradation.

2. Protein Precipitation

-

To the homogenate, add an equal volume of a precipitating agent, such as 10% trichloroacetic acid (TCA)[21] or trifluoroacetic acid (TFA).[20] This step is crucial to remove proteins that would interfere with the chromatographic analysis.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analytes of interest (Tryptophan, Serotonin, 5-HIAA, etc.).

3. Chromatographic Analysis (LC-MS/MS)

-

Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column : A reverse-phase C18 column (e.g., Restek Ultra Aqueous C18) is commonly used for separation.[20]

-

Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[19][20]

-

Detection : Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode.[20] This highly specific and sensitive technique involves selecting a precursor ion for each analyte and then monitoring for a specific product ion after fragmentation.

-

Quantification : Absolute concentrations are determined by comparing the peak areas of the analytes in the sample to a standard curve generated from known concentrations of pure standards. An internal standard is added to samples and standards to correct for variations in sample processing and instrument response.[20]

Protocol 2: In Vivo Measurement of Brain Serotonin Synthesis Rate using PET

This protocol outlines the use of Positron Emission Tomography (PET) with the tracer α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT) to measure serotonin synthesis capacity in vivo.[17][22][23]

1. Subject Preparation

-

Subjects are typically required to fast overnight to standardize plasma amino acid levels.

-

An arterial line is placed for blood sampling to measure plasma radioactivity and tryptophan concentrations.

2. Tracer Administration and PET Scanning

-

The radiotracer, [¹¹C]AMT, is injected intravenously.

-

Immediately following injection, dynamic PET scanning of the brain begins and continues for a period of 60-90 minutes.[17]

3. Arterial Blood Sampling

-

Timed arterial blood samples are drawn frequently throughout the scan to measure the concentration of the tracer in the plasma over time (the arterial input function).

-

Samples are also analyzed to determine the concentration of free this compound in the plasma.[17]

4. Data Analysis and Kinetic Modeling

-

The PET data provides time-activity curves for the tracer in various brain regions.

-

The rate of serotonin synthesis is calculated using a three-compartment kinetic model.[21] A graphical analysis method, such as the Patlak plot, is often used to calculate a unidirectional uptake rate constant (K*).[17][23]

-

The regional serotonin synthesis rate (R) is then calculated using the formula: R = K × Cₚ / LC*, where:

-

K * is the unidirectional uptake rate constant from the Patlak analysis.

-

Cₚ is the concentration of free this compound in the plasma.

-

LC is the "lumped constant," which accounts for the differences in transport and metabolism between the tracer ([¹¹C]AMT) and native this compound.[17]

-

Diagram: Experimental Workflow for PET Measurement of Serotonin Synthesis

Caption: Workflow for quantifying brain serotonin synthesis rate using [¹¹C]AMT PET.

References

- 1. This compound: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Tryptophan supplementation and serotonin function: genetic variations in behavioural effects | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]

- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. researchgate.net [researchgate.net]

- 7. The role of blood-brain barrier transport of tryptophan and other neutral amino acids in the regulation of substrate-limited pathways of brain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. drkumardiscovery.com [drkumardiscovery.com]

- 10. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Regulatory Domain in the N Terminus of Tryptophan Hydroxylase 2 Controls Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stabilization of tryptophan hydroxylase 2 by l‐phenylalanine‐induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 16. Aromatic L-Amino Acid Decarboxylase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Differences between males and females in rates of serotonin synthesis in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A new method to measure brain serotonin synthesis in vivo. I. Theory and basic data for a biological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

L-Tryptophan Metabolic Pathways in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tryptophan (TRP), an essential amino acid, serves as a crucial precursor for the synthesis of several neuroactive compounds within the central nervous system (CNS). Its metabolic fate is primarily divided into three major pathways: the kynurenine pathway (KP), the serotonin pathway, and the melatonin pathway. These pathways are intricately regulated and produce a diverse array of metabolites that play critical roles in neurotransmission, neuroinflammation, and circadian rhythm regulation. Dysregulation of TRP metabolism has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, making it a key area of interest for therapeutic intervention. This guide provides a detailed technical overview of these pathways, including quantitative data, experimental protocols, and visual representations to aid in research and drug development.

Core Metabolic Pathways of this compound in the CNS

The metabolism of this compound in the CNS is a complex network of enzymatic reactions. While the majority of dietary tryptophan is metabolized in the periphery, the portion that crosses the blood-brain barrier is subject to enzymatic conversion into neuroactive molecules.

The Kynurenine Pathway

The kynurenine pathway is the principal route of TRP degradation, accounting for over 95% of its metabolism. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1), primarily found in extrahepatic tissues including the brain, and tryptophan 2,3-dioxygenase (TDO), which is predominantly located in the liver but also expressed in the brain.[1][2] These enzymes catalyze the conversion of this compound to N-formylkynurenine, which is then rapidly converted to kynurenine (KYN). KYN serves as a central branch point, leading to the production of several neuroactive metabolites, including the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN).[3] An imbalance in the levels of these metabolites is associated with various neurodegenerative diseases.[3][4]

The Serotonin Pathway

A smaller but functionally critical fraction of brain tryptophan is hydroxylated by tryptophan hydroxylase 2 (TPH2), the rate-limiting enzyme in this pathway, to form 5-hydroxytryptophan (5-HTP).[5][6] Aromatic L-amino acid decarboxylase then converts 5-HTP to serotonin (5-hydroxytryptamine, 5-HT). Serotonin is a key monoamine neurotransmitter that regulates a wide range of physiological and psychological processes, including mood, appetite, sleep, and cognition.[7] Serotonergic neurons originating in the raphe nuclei project throughout the brain, influencing a vast network of neural circuits.[7]

The Melatonin Pathway

In the pineal gland, serotonin is further metabolized to produce melatonin. This two-step process involves the acetylation of serotonin by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin, followed by methylation by hydroxyindole-O-methyltransferase (HIOMT) to yield melatonin.[8][9] Melatonin is the primary hormone responsible for regulating the sleep-wake cycle and other circadian rhythms. Its synthesis and secretion are tightly controlled by the light-dark cycle.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the this compound metabolic pathways in the CNS.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | Organism/Tissue | Reference(s) |

| Kynurenine Pathway | ||||

| Indoleamine 2,3-dioxygenase 1 (IDO1) | This compound | 19 - 20.9 | Human | [1][11] |

| Tryptophan 2,3-dioxygenase (TDO) | This compound | 132 - 236 | Human | [4][12] |

| Serotonin Pathway | ||||

| Tryptophan Hydroxylase 2 (TPH2) | This compound | ~300 (Ki for substrate inhibition) | Human (mutant) | [13] |

| Melatonin Pathway | ||||

| Arylalkylamine N-acetyltransferase (AANAT) | Serotonin | Not explicitly found for human | Ovine | [14] |

| Acetyl-CoA | Not explicitly found for human | Ovine | [14] | |

| Hydroxyindole-O-methyltransferase (HIOMT) | N-acetylserotonin | ~10 | Mouse (retina) | [10][15] |

| S-adenosyl-L-methionine | ~10 | Mouse (retina) | [10][15] |

Table 2: Metabolite Concentrations in Human CNS

| Metabolite | Condition | CSF Concentration | Brain Tissue Concentration | Reference(s) |

| Kynurenine Pathway | ||||

| Kynurenic Acid (KYNA) | Healthy Control | 3.9 ± 2.9 µg/L | Decreased in PD | [16][17] |

| Alzheimer's Disease | 11.1 ± 7.2 µg/L (mild AD) | [16] | ||

| Parkinson's Disease | Reduced | Decreased in cortical areas, caudate, and cerebellum | [4][17] | |

| Quinolinic Acid (QUIN) | Healthy Control | Correlates with serum | [4] | |

| Alzheimer's Disease | Correlates with serum | [4] | ||

| 3-Hydroxykynurenine (3-HK) | Healthy Control | [3] | ||

| Alzheimer's Disease | Lower than controls | Not significantly different in temporal cortex/hippocampus | [3] | |

| Parkinson's Disease | Increased in putamen and substantia nigra | [12] | ||

| Serotonin Pathway | ||||

| Serotonin (5-HT) | Healthy Control | Varies by region (e.g., higher in hypothalamus, thalamus) | [7][18] | |

| Parkinson's Disease | Lower in frontal cortex, putamen, and substantia nigra | [12] | ||

| Melatonin Pathway | ||||

| Melatonin | Healthy Control (Day) | Low | Low | [7] |

| Healthy Control (Night) | High | High (especially in pineal gland) | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound metabolism are provided below.

Quantification of Tryptophan and its Metabolites by HPLC

Objective: To measure the concentrations of tryptophan and its metabolites (e.g., kynurenine, serotonin, 5-HIAA) in brain tissue samples.

Methodology: Reversed-phase high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.[19][20][21]

Protocol:

-

Sample Preparation (Brain Tissue):

-

Homogenize dissected brain regions in an appropriate ice-cold buffer (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

The resulting filtrate is ready for HPLC analysis.[13]

-

-

HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., a mixture of sodium acetate, citric acid, and methanol). The exact composition should be optimized for the specific metabolites of interest.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection:

-

Fluorescence Detector: For tryptophan, serotonin, and other fluorescent metabolites. Set excitation and emission wavelengths specific to each compound (e.g., Ex/Em 285/345 nm for tryptophan and serotonin).[19]

-

Electrochemical Detector: For serotonin and 5-HIAA, offering high sensitivity. Set the electrode potential appropriately (e.g., +0.65 V).[13]

-

-

-

Quantification:

-

Inject a known volume of the prepared sample extract onto the HPLC system.

-

Identify and quantify the peaks corresponding to the metabolites of interest by comparing their retention times and peak areas to those of known standards.

-

Construct a standard curve for each metabolite using a series of known concentrations to ensure accurate quantification.

-

Enzyme Activity Assays

Objective: To measure the enzymatic activity of IDO1 in cell lysates or tissue homogenates.

Methodology: This assay measures the production of kynurenine from tryptophan, which is then detected colorimetrically.[20][22][23]

Protocol:

-

Sample Preparation (Cell Lysates):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer (e.g., containing a non-ionic detergent and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

-

Determine the protein concentration of the lysate for normalization of enzyme activity.[23]

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), this compound (substrate), methylene blue, and ascorbic acid.

-

Add a known amount of cell lysate to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

-

Kynurenine Detection:

-

Incubate the reaction mixture at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

After a 10-minute incubation at room temperature, measure the absorbance at 492 nm.

-

Calculate the amount of kynurenine produced based on a standard curve.

-

Objective: To measure the enzymatic activity of TDO.

Methodology: This assay directly measures the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm.[15][24][25]

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture in a UV-transparent plate containing assay buffer, this compound, and other necessary co-factors.

-

Add the TDO enzyme or sample containing TDO to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 321 nm at regular intervals using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the TDO activity.

-

Objective: To measure the activity of AANAT, the rate-limiting enzyme in melatonin synthesis.

Methodology: This highly sensitive assay measures the transfer of a radiolabeled acetyl group from [³H]acetyl-CoA to a substrate (e.g., tryptamine or serotonin).[19][26][27]

Protocol:

-

Sample Preparation:

-

Homogenize pineal gland tissue or other relevant samples in an appropriate buffer.

-

Centrifuge to obtain the supernatant containing the enzyme.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the sample, a substrate (tryptamine or serotonin), and [³H]acetyl-CoA.

-

Incubate at 37°C for a specific time.

-

-

Extraction and Scintillation Counting:

-

Stop the reaction and extract the radiolabeled product (N-acetyltryptamine or N-acetylserotonin) into an organic solvent (e.g., chloroform).

-

Wash the organic phase to remove unreacted [³H]acetyl-CoA.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the AANAT activity.

-

Objective: To measure the activity of HIOMT, the final enzyme in the melatonin synthesis pathway.

Methodology: This method quantifies the enzymatic formation of melatonin from N-acetylserotonin and a methyl donor, followed by separation and detection using HPLC with fluorescence detection.[10][16][28]

Protocol:

-

Enzyme Reaction:

-

Incubate the enzyme source (e.g., pineal homogenate) with N-acetylserotonin and S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Stop the reaction after a defined incubation period.

-

-

Extraction:

-

Extract the produced melatonin into an organic solvent (e.g., chloroform).

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample onto a reversed-phase HPLC system.

-

Detect melatonin using a fluorescence detector at its specific excitation and emission wavelengths.

-

Quantify the amount of melatonin produced by comparing the peak area to a standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways and a general experimental workflow for studying these pathways.

Caption: Overview of this compound Metabolic Pathways in the CNS.

Caption: General Experimental Workflow for Studying Tryptophan Metabolism.

Conclusion

The metabolic pathways of this compound in the central nervous system are fundamental to a vast array of neurological functions. The intricate balance between the kynurenine, serotonin, and melatonin pathways highlights the complexity of neurochemical regulation. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of CNS disorders and for the development of novel therapeutic strategies. This guide provides a comprehensive resource to support researchers and drug development professionals in this critical area of neuroscience.

References

- 1. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - UCL Discovery [discovery.ucl.ac.uk]

- 2. chromsystems.com [chromsystems.com]

- 3. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 4. Age‐ and disease‐specific changes of the kynurenine pathway in Parkinson’s and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TPH2 - Wikipedia [en.wikipedia.org]

- 6. kprsbio.co.il [kprsbio.co.il]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 9. Hydroxyindole- O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxyindole-O-methyltransferase (HIOMT) activity in the retina of melatonin-proficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. The A328 V/E (rs2887147) polymorphisms in human tryptophan hydroxylase 2 compromise enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Serotonin N-Acetyltransferase Regulation in Vitro and in Live Cells Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Serotonin concentrations in normal aging human brains: relation to serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. old.iopan.pl [old.iopan.pl]

- 27. Melatonin synthesis: 14-3-3-dependent activation and inhibition of arylalkylamine N-acetyltransferase mediated by phosphoserine-205 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hydroxyindole-O-methyltransferase activity assay using high-performance liquid chromatography with fluorometric detection: determination of melatonin enzymatically formed from N-acetylserotonin and S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Kynurenine Pathway of L-Tryptophan Metabolism for Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan, accounting for the catabolism of over 95% of dietary tryptophan not utilized for protein synthesis.[1][2] This complex and highly regulated pathway generates a cascade of bioactive metabolites, collectively known as kynurenines, which play critical roles in a vast array of physiological and pathological processes.[3][4] Dysregulation of the kynurenine pathway is increasingly implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, psychiatric illnesses, cancer, and autoimmune conditions.[1][4] This technical guide provides a comprehensive overview of the core aspects of the kynurenine pathway, including its key enzymes, metabolites, and regulatory mechanisms. It further details established experimental protocols for the assessment of pathway activity and presents quantitative data on enzyme kinetics and metabolite concentrations in various physiological and disease states. Finally, this guide offers insights into the therapeutic potential of targeting this pathway for drug development, supported by visual representations of key signaling cascades and experimental workflows.

Introduction to the Kynurenine Pathway

The metabolism of this compound is a critical biochemical process with far-reaching implications for human health and disease. While a minor fraction of tryptophan is converted to the neurotransmitter serotonin and the neurohormone melatonin, the vast majority is catabolized through the kynurenine pathway.[2] This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), which catalyze the conversion of this compound to N-formylkynurenine.[2][4] Subsequent enzymatic steps lead to the production of a diverse array of metabolites with distinct and often opposing biological activities, including neuroprotective and neurotoxic effects.[3][5] The delicate balance between these metabolites is crucial for maintaining cellular homeostasis, and disruptions in this equilibrium are a hallmark of numerous pathological conditions.[1][3]

The significance of the kynurenine pathway extends across multiple biological systems. In the central nervous system (CNS), kynurenine pathway metabolites are potent modulators of neuronal function, influencing neurotransmission, neuroinflammation, and neuronal survival.[4][6] In the context of the immune system, the pathway plays a key role in immune tolerance and the regulation of immune responses, particularly in the tumor microenvironment.[7][8] Given its central role in such fundamental processes, the kynurenine pathway has emerged as a promising target for the development of novel therapeutic strategies for a wide range of diseases.[9][10]

Core Components of the Kynurenine Pathway

The kynurenine pathway is a multi-step enzymatic cascade that converts this compound into a variety of bioactive molecules, ultimately leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[2] The pathway can be broadly divided into several key stages, each regulated by specific enzymes.

Key Enzymes and Metabolites

The initial and rate-limiting step of the kynurenine pathway is the oxidation of this compound to N-formylkynurenine. This reaction is catalyzed by two distinct enzymes:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme that is widely expressed in various tissues and immune cells.[2] Its expression is strongly induced by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[4][11]

-

Tryptophan 2,3-dioxygenase (TDO2): Primarily expressed in the liver, TDO2 is responsible for regulating systemic tryptophan levels.[2][12]

N-formylkynurenine is rapidly converted to L-kynurenine (KYN) by kynurenine formamidase. Kynurenine represents a central branching point in the pathway, from which several metabolic fates are possible:

-

Transamination to Kynurenic Acid (KYNA): Kynurenine can be converted to kynurenic acid by a family of enzymes known as kynurenine aminotransferases (KATs) .[13][14] KYNA is known for its neuroprotective properties, acting as an antagonist of ionotropic glutamate receptors (e.g., NMDA receptors) and the α7 nicotinic acetylcholine receptor.[13][15]

-

Hydroxylation to 3-Hydroxykynurenine (3-HK): The enzyme kynurenine 3-monooxygenase (KMO) hydroxylates kynurenine to produce 3-hydroxykynurenine.[16][17] 3-HK is a pro-oxidant and is considered a neurotoxic metabolite due to its ability to generate reactive oxygen species.[18][19]

-

Cleavage to Anthranilic Acid (AA): Kynureninase (KYNU) , a pyridoxal-5'-phosphate-dependent enzyme, cleaves kynurenine to form anthranilic acid.[16][20]

Further downstream, the pathway continues with the metabolism of 3-hydroxykynurenine. Kynureninase can also act on 3-HK to produce 3-hydroxyanthranilic acid (3-HAA) .[21][22] 3-HAA is another redox-active metabolite with both pro-oxidant and antioxidant properties.[18][22] The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) then converts 3-HAA into 2-amino-3-carboxymuconate semialdehyde, which can spontaneously cyclize to form the excitotoxin quinolinic acid (QUIN) .[9][23] Quinolinic acid is a potent agonist of the NMDA receptor and is implicated in excitotoxic neuronal death.[24][25] Finally, quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid into nicotinic acid mononucleotide, a precursor for NAD+ synthesis.[14][26]

Regulation of the Pathway

The activity of the kynurenine pathway is tightly regulated at multiple levels to ensure a balanced production of its various metabolites. The primary points of regulation are the initial rate-limiting enzymes, IDO1 and TDO2.

-

IDO1 is transcriptionally upregulated by pro-inflammatory stimuli, most notably IFN-γ.[11] This induction links inflammation directly to tryptophan metabolism and the production of immunomodulatory and neuroactive kynurenines.

-

TDO2 is primarily regulated by its substrate, this compound, and by corticosteroids.[2] This regulation is crucial for maintaining systemic tryptophan homeostasis.

Downstream enzymes are also subject to regulation. For instance, the activity of KMO can influence the balance between the neuroprotective KYNA branch and the neurotoxic QUIN branch of the pathway.[27] Inhibition of KMO shunts kynurenine towards the production of KYNA, a strategy being explored for therapeutic intervention in neurodegenerative diseases.[27]

Quantitative Data on the Kynurenine Pathway

A quantitative understanding of the kynurenine pathway is essential for elucidating its role in health and disease and for the development of targeted therapeutics. This section provides a summary of key quantitative data, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetics

The kinetic properties of the key enzymes in the kynurenine pathway determine the flux of metabolites through its various branches. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximal velocity (Vmax), providing an inverse measure of the enzyme's affinity for its substrate.

| Enzyme | Substrate | Km (µM) | Vmax | Organism/Source |

| IDO1 | This compound | 20.90 ± 3.95 | - | Human |

| IDO2 | This compound | 6809 ± 917 | - | Human |

| KMO | L-Kynurenine | 7 - 24.1 | 8.5 µmol/min/mg | Human |

| HAAO | 3-Hydroxyanthranilic acid | ~2 - 3.6 | 73.7 ± 9.5 pmol/h/mg tissue | Human, Rat |

| QPRT | Quinolinic acid | 1.89 - 21.6 | 33.4 - 72.5 fmol/h/mg protein | Human |

Metabolite Concentrations in Health and Disease

Alterations in the concentrations of kynurenine pathway metabolites in biological fluids are increasingly recognized as biomarkers for various diseases. The following tables summarize representative concentrations in plasma/serum and cerebrospinal fluid (CSF) in healthy individuals and in the context of Alzheimer's disease and schizophrenia.

Table 2: Kynurenine Pathway Metabolite Concentrations in Plasma/Serum (µM)

| Metabolite | Healthy Controls | Alzheimer's Disease | Schizophrenia |

| Tryptophan | ~50 - 100 | Decreased[3][11] | No significant change |

| Kynurenine | ~1.5 - 3.0 | No significant change or decreased[11] | Lower in plasma[13] |

| Kynurenic Acid | ~0.03 - 0.06 | Decreased[3][10] | Higher[13] |

| Quinolinic Acid | ~0.2 - 0.5 | Lower[3] | No significant change |

Table 3: Kynurenine Pathway Metabolite Concentrations in Cerebrospinal Fluid (nM)

| Metabolite | Healthy Volunteers | Alzheimer's Disease | Schizophrenia |

| Tryptophan | ~1800 | No significant change | No significant change[4] |

| Kynurenine | 28.6 ± 1.44 | - | 60.7 ± 4.37[4] |

| Kynurenic Acid | 1.36 ± 0.08 | Increased[10] | 2.03 ± 0.23[4] |

| Quinolinic Acid | 18.2 ± 1.1 | No significant change[10] | 20.6 ± 1.5[1] |

Experimental Protocols

The study of the kynurenine pathway relies on a variety of experimental techniques to measure enzyme activity and quantify metabolite levels. This section provides an overview of key experimental protocols.

Enzyme Activity Assays

4.1.1. IDO1/TDO2 Activity Assay

The activity of IDO1 and TDO2 is typically measured by quantifying the production of kynurenine from tryptophan.

-

Principle: The conversion of this compound to N-formylkynurenine, which is then hydrolyzed to kynurenine. The accumulation of kynurenine is measured spectrophotometrically or fluorometrically.

-

General Protocol (Spectrophotometric):

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbate, methylene blue, catalase, and the enzyme source (cell lysate or purified enzyme).

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Incubate at 50°C to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove precipitated proteins.

-

Measure the absorbance of the supernatant at 321 nm.

-

4.1.2. Kynurenine Aminotransferase (KAT) Activity Assay

KAT activity is determined by measuring the formation of kynurenic acid from kynurenine.

-

Principle: The transamination of L-kynurenine in the presence of an amino group acceptor (e.g., α-ketoglutarate or pyruvate) to form kynurenic acid.

-

General Protocol (HPLC-based):

-

Prepare a reaction mixture containing a suitable buffer (pH varies depending on the KAT isoform being assayed), L-kynurenine, an α-keto acid co-substrate, and pyridoxal-5'-phosphate (PLP).

-

Add the enzyme source (tissue homogenate or purified enzyme).

-

Incubate at 37°C.

-

Stop the reaction with an acid (e.g., formic acid or perchloric acid).

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant for kynurenic acid content using high-performance liquid chromatography (HPLC) with UV or fluorescence detection.

-

4.1.3. Kynurenine 3-Monooxygenase (KMO) Activity Assay

KMO activity is measured by monitoring the consumption of NADPH or the formation of 3-hydroxykynurenine.

-

Principle: The FAD-dependent hydroxylation of L-kynurenine to 3-hydroxykynurenine, which requires NADPH as a co-substrate.

-

General Protocol (Spectrophotometric - NADPH consumption):

-

Prepare a reaction mixture containing buffer, NADPH, and the enzyme source (e.g., mitochondrial preparations or recombinant enzyme).

-

Initiate the reaction by adding L-kynurenine.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

4.1.4. Kynureninase (KYNU) Activity Assay

KYNU activity can be assessed by measuring the formation of anthranilic acid or 3-hydroxyanthranilic acid.

-

Principle: The cleavage of L-kynurenine or 3-hydroxykynurenine to produce anthranilic acid or 3-hydroxyanthranilic acid, respectively.

-

General Protocol (Fluorometric):

-

Prepare a reaction mixture containing buffer, the substrate (L-kynurenine or 3-hydroxykynurenine), and the enzyme source.

-

Incubate at room temperature.

-

Measure the fluorescence of the product (e.g., anthranilic acid has an excitation/emission of ~315/415 nm).

-

Quantification of Kynurenine Pathway Metabolites

The simultaneous quantification of multiple kynurenine pathway metabolites is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Principle: Separation of metabolites by liquid chromatography followed by detection and quantification using mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

-

General Protocol:

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation using an organic solvent (e.g., methanol or acetonitrile) or an acid (e.g., TCA).

-

For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation.

-

For CSF, samples may require minimal preparation, such as filtration.

-

Spike samples with deuterated internal standards for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., formic acid).

-

Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

References

- 1. Imbalanced Kynurenine Pathway in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kynurenine pathway in schizophrenia, bipolar disorder, and major depressive disorder: a systematic review and meta-analysis of cerebrospinal fluid studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway Metabolites in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased Levels of Kynurenine and Kynurenic Acid in the CSF of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular cloning and functional expression of human 3-hydroxyanthranilic-acid dioxygenase [pubmed.ncbi.nlm.nih.gov]

- 10. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]

- 12. uniprot.org [uniprot.org]

- 13. Frontiers | Kynurenine pathway metabolites are associated with gray matter volume in subjects with schizophrenia [frontiersin.org]

- 14. Characterization of quinolinic acid phosphoribosyltransferase in human blood and observations in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue [frontiersin.org]

- 16. feradical.utsa.edu [feradical.utsa.edu]

- 17. diseases.jensenlab.org [diseases.jensenlab.org]

- 18. HAAO - Wikipedia [en.wikipedia.org]

- 19. TDO2 tryptophan 2,3-dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 20. Kynureninase - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Overexpression of human kynurenine-3-monooxygenase protects against 3-hydroxykynurenine-mediated apoptosis through bidirectional nonlinear feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WikiGenes - Haao - 3-hydroxyanthranilate 3,4-dioxygenase [wikigenes.org]

- 24. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 25. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 26. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

L-Tryptophan Transport Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core mechanisms governing the transport of the essential amino acid L-tryptophan across the blood-brain barrier (BBB). Understanding this process is critical for neuroscience research and the development of therapeutics targeting the central nervous system. L-tryptophan serves as the precursor for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), and its availability in the brain is a rate-limiting step in serotonin synthesis.[1][2][3]

Core Transport Mechanism: The L-Type Amino Acid Transporter 1 (LAT1)

The primary gateway for L-tryptophan into the brain is the L-Type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[4][5] LAT1 is a sodium-independent, facilitative transporter that is highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells that constitute the BBB.[4][5][6] This transporter forms a heterodimeric complex with the glycoprotein 4F2hc (CD98), which is essential for its stability and localization to the plasma membrane.[4][5]

LAT1 facilitates the transport of large neutral amino acids (LNAAs), including tryptophan, tyrosine, phenylalanine, leucine, isoleucine, and valine.[7][8] This shared transport system leads to competitive inhibition, wherein an increased plasma concentration of one LNAA can reduce the uptake of others into the brain.[7][9] Consequently, the ratio of plasma L-tryptophan to the sum of other competing LNAAs is a more accurate predictor of its brain uptake than the total plasma L-tryptophan concentration alone.[7][10]

Figure 1: this compound transport across the BBB via LAT1.

The Role of Albumin Binding

In the bloodstream, a significant portion of L-tryptophan (approximately 75-90%) is bound to albumin.[10][11] While it was initially thought that only free L-tryptophan was available for transport, subsequent research has shown that the affinity of LAT1 for L-tryptophan is higher than that of albumin.[10][11] This facilitates the dissociation of L-tryptophan from albumin at the BBB, making the albumin-bound pool a readily available source for brain uptake.[11][12]

Kinetics of L-Tryptophan Transport

The transport of L-tryptophan across the BBB is a saturable process that can be described by Michaelis-Menten kinetics.[13] The kinetic parameters, the maximal transport velocity (Vmax) and the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, have been determined in various studies. The Km of BBB transport for L-tryptophan is within the range of physiological plasma concentrations, which underscores the sensitivity of its brain uptake to changes in plasma amino acid levels.[11]

| Parameter | Reported Value (Rat) | Reference |

| Km (Michaelis Constant) | 0.1 - 0.6 mM | [11] |

| Km (in oocytes expressing bovine BBB LAT1) | 31.5 ± 5.5 µM | [6] |

| Vmax (Maximal Transport Velocity) | Values vary across studies and methodologies | [13][14] |

Note: The values for kinetic parameters can vary depending on the experimental model and methodology used.

Regulation of L-Tryptophan Transport

The transport of L-tryptophan into the brain is not a static process and is influenced by various physiological factors:

-

Diet: A high-protein meal increases the plasma concentration of competing LNAAs, which can reduce the relative uptake of L-tryptophan.[7] Conversely, a carbohydrate-rich meal stimulates insulin release, which promotes the uptake of branched-chain amino acids into muscle, thereby increasing the plasma L-tryptophan to LNAA ratio and facilitating its entry into the brain.[2][10][15]

-

Hormones: Thyroid hormones have been shown to influence the activity of the neutral amino acid transport system.[11]

-

Pathophysiological States: In conditions such as hepatic encephalopathy, the transport system can be induced, leading to increased brain L-tryptophan and serotonin levels.[11]

Figure 2: Dietary regulation of this compound transport.

Experimental Protocols for Measuring L-Tryptophan Transport

A variety of in vivo, in situ, and in vitro techniques are employed to study L-tryptophan transport across the BBB.[16][17][18]

In Situ Brain Perfusion Technique

This method allows for precise control over the composition of the perfusate delivered to the brain, making it a powerful tool for kinetic studies.[19][20]

Detailed Methodology:

-

Anesthesia: The animal (typically a rat) is anesthetized.

-

Surgical Preparation: The common carotid artery on one side is exposed and ligated. The external carotid artery is then cannulated retrogradely.

-

Perfusion: A perfusion buffer (e.g., bicarbonate-buffered saline) containing a known concentration of radiolabeled L-tryptophan and other compounds of interest is infused at a controlled rate. The infusion rate is adjusted to ensure that the brain's blood supply is primarily from the perfusate.

-

Termination and Tissue Collection: After a brief perfusion period (typically seconds to minutes), the animal is decapitated, and the brain is rapidly removed and dissected.

-

Analysis: The amount of radiolabeled L-tryptophan in the brain tissue is quantified using scintillation counting. The brain uptake can then be calculated.

Figure 3: In Situ Brain Perfusion experimental workflow.

Other Key Experimental Techniques

-

In Vivo Brain Uptake Index (BUI): This technique involves a rapid injection of a bolus containing the radiolabeled substance of interest and a reference compound into the carotid artery, followed by measurement of their relative amounts in the brain.[13][18]

-

Microdialysis: This technique allows for the sampling of the brain's extracellular fluid to measure the concentration of L-tryptophan and its metabolites.[17][18]

-

In Vitro BBB Models: Cultured brain endothelial cells can be used to study the molecular mechanisms of transport in a controlled environment.[16]

Implications for Drug Development